molecular formula C₂₀H₂₇NO₄ B1156796 Mitiglinide Impurity E

Mitiglinide Impurity E

Cat. No.: B1156796
M. Wt: 345.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitiglinide Impurity E is a useful research compound. Its molecular formula is C₂₀H₂₇NO₄ and its molecular weight is 345.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Stability

Mitiglinide Impurity E is characterized by its unique structural properties that influence its stability and bioavailability. Research has indicated that certain crystal forms of mitiglinide exhibit improved stability and bioavailability compared to others. For instance, a novel crystal form of mitiglinide calcium has been shown to have a bioavailability of 90.38%, significantly higher than the 58.50% observed for its dihydrate counterpart . This enhanced stability is crucial for pharmaceutical formulations to ensure consistent therapeutic effects.

Pharmacological Applications

1. Glycemic Control

This compound has been studied for its efficacy in controlling glycemic levels in patients with type 2 diabetes. Clinical trials have demonstrated that mitiglinide, including its impurities, can effectively reduce HbA1c levels and improve both fasting and postprandial glucose levels without significantly increasing adverse events compared to placebo treatments .

2. Combination Therapies

Research indicates that mitiglinide can be effectively combined with other antidiabetic agents, such as metformin. A study highlighted that this combination therapy not only improves glycemic control but also enhances patient compliance due to the flexible dosing regimen associated with mitiglinide . The safety profile remains favorable, with a low incidence of hypoglycemia reported.

Case Studies and Clinical Trials

Several studies have focused on the clinical applications of mitiglinide and its impurities:

  • Study on Postprandial Hyperglycemia : A clinical trial assessed the effects of mitiglinide on postprandial hyperglycemia and oxidative stress markers. Results indicated significant improvements in glycemic control and reductions in inflammation markers associated with postprandial spikes .
  • Efficacy in Combination Therapy : Another study evaluated the combination of mitiglinide with metformin in patients who had inadequate glycemic control on metformin alone. The findings revealed that this combination was effective in achieving target HbA1c levels while maintaining a good safety profile .

Impurities and Their Management

The presence of impurities such as this compound in pharmaceutical formulations raises concerns regarding safety and efficacy. Regulatory guidelines recommend strict limits on impurities to ensure patient safety. For instance, acceptable limits for impurities are generally set at less than 0.15% by weight for identified impurities and 0.10% for unidentified ones . The identification and characterization of these impurities are essential for quality control during drug manufacturing processes.

Properties

Molecular Formula

C₂₀H₂₇NO₄

Molecular Weight

345.43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.